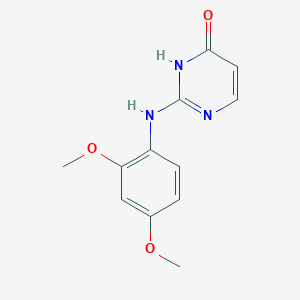

2-(2,4-dimethoxyanilino)-4(3H)-pyrimidinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2,4-dimethoxyanilino)-4(3H)-pyrimidinone, also known as PD-0332991, is a small molecule inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). It was first synthesized by Pfizer in 2004 and has since been the subject of extensive scientific research. PD-0332991 has shown promising results in preclinical studies as a potential treatment for various types of cancer.

Mechanism of Action

2-(2,4-dimethoxyanilino)-4(3H)-pyrimidinone binds to the ATP-binding site of CDK4/6, preventing the phosphorylation of retinoblastoma protein (Rb) and subsequent progression through the G1 phase of the cell cycle. This results in cell cycle arrest and inhibition of cell proliferation. This compound has also been shown to induce senescence in cancer cells, a state of permanent growth arrest that can prevent the development of tumors.

Biochemical and physiological effects:

This compound has been shown to have a selective inhibitory effect on CDK4/6, with little or no activity against other kinases. It has been demonstrated to reduce tumor growth in preclinical models, both as a single agent and in combination with other therapies. This compound has also been shown to have a favorable safety profile in preclinical studies, with no significant toxicity observed.

Advantages and Limitations for Lab Experiments

2-(2,4-dimethoxyanilino)-4(3H)-pyrimidinone has several advantages for laboratory experiments, including its high selectivity for CDK4/6 and its ability to induce senescence in cancer cells. However, there are also some limitations to its use, such as its relatively short half-life and the need for frequent dosing. In addition, this compound may not be effective in all types of cancer, and its efficacy may be influenced by the genetic profile of the tumor.

Future Directions

There are several potential future directions for research on 2-(2,4-dimethoxyanilino)-4(3H)-pyrimidinone. One area of interest is the development of new formulations or delivery methods to improve its pharmacokinetic properties. Another area of focus is the identification of biomarkers that can predict response to this compound, which could help to guide patient selection for clinical trials. Finally, there is ongoing research into the use of this compound in combination with other therapies, such as immune checkpoint inhibitors, to improve treatment outcomes in cancer patients.

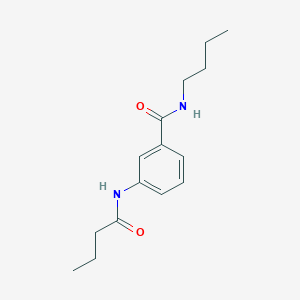

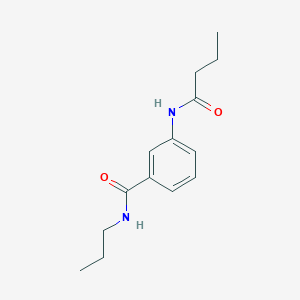

Synthesis Methods

The synthesis of 2-(2,4-dimethoxyanilino)-4(3H)-pyrimidinone involves several steps, starting with the reaction of 2,4-dimethoxyaniline with ethyl acetoacetate to form 2-(2,4-dimethoxyphenyl)-3-oxobutanoic acid ethyl ester. This compound is then reacted with urea to form 2-(2,4-dimethoxyphenyl)-4(3H)-pyrimidinone, which is subsequently treated with phosphorus oxychloride and dimethylformamide to yield this compound.

Scientific Research Applications

2-(2,4-dimethoxyanilino)-4(3H)-pyrimidinone has been extensively studied in preclinical models of cancer, including breast cancer, lung cancer, and melanoma. It has been shown to inhibit the growth of cancer cells by blocking the activity of CDK4/6, which are enzymes involved in cell cycle progression. This compound has also been investigated as a potential therapy for other diseases, such as fibrosis and neurodegenerative disorders.

properties

Molecular Formula |

C12H13N3O3 |

|---|---|

Molecular Weight |

247.25 g/mol |

IUPAC Name |

2-(2,4-dimethoxyanilino)-1H-pyrimidin-6-one |

InChI |

InChI=1S/C12H13N3O3/c1-17-8-3-4-9(10(7-8)18-2)14-12-13-6-5-11(16)15-12/h3-7H,1-2H3,(H2,13,14,15,16) |

InChI Key |

GTQPIAFMNTVBNC-UHFFFAOYSA-N |

SMILES |

COC1=CC(=C(C=C1)NC2=NC=CC(=O)N2)OC |

Canonical SMILES |

COC1=CC(=C(C=C1)NC2=NC=CC(=O)N2)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(1-azepanylcarbonyl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B269413.png)

![N-tert-butyl-2-[(ethylcarbamothioyl)amino]benzamide](/img/structure/B269414.png)

![N-[4-(diethylsulfamoyl)phenyl]-2-(2-methylphenoxy)propanamide](/img/structure/B269417.png)

![2-fluoro-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B269425.png)

![2-[(3-Ethoxyanilino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B269428.png)